Antithrombin Barcelona 2 is a variant of the naturally occurring anticoagulant protein, antithrombin. Antithrombin plays a crucial role in regulating blood coagulation by inhibiting various serine proteases involved in the coagulation cascade, such as thrombin and factor Xa. The Barcelona 2 variant is characterized by specific mutations that affect its structure and function, leading to altered anticoagulant activity.
Antithrombin is primarily synthesized in the liver and circulates in the plasma. The Barcelona 2 variant was identified through molecular characterization studies involving patients with antithrombin deficiency. This variant was isolated from plasma samples using techniques such as chromatography on heparin, which exploits the protein's affinity for heparin-like substances .
Antithrombin belongs to the serpin superfamily, a group of proteins known for their ability to inhibit serine proteases. Variants like Barcelona 2 are classified based on their structural and functional differences from the wild-type antithrombin, impacting their anticoagulant efficacy and stability .
The synthesis of antithrombin Barcelona 2 involves recombinant DNA technology or isolation from human plasma. The typical method includes:
The purification process may include multiple steps such as ion-exchange chromatography and size-exclusion chromatography, ensuring high purity levels necessary for subsequent functional assays.
The molecular weight of antithrombin is approximately 58 kDa, with a complex glycosylation pattern that can influence its stability and activity. Structural studies using techniques like X-ray crystallography or nuclear magnetic resonance may reveal details about the specific conformational changes associated with the Barcelona 2 variant .
Antithrombin functions primarily through the formation of stable complexes with serine proteases, inhibiting their activity. The interaction between antithrombin and thrombin or factor Xa is significantly enhanced in the presence of heparin, which induces a conformational change in antithrombin that exposes its reactive site.
The binding kinetics can be studied using surface plasmon resonance or other biophysical methods to quantify the affinity changes due to mutations present in the Barcelona 2 variant. These studies help elucidate how structural alterations impact functional inhibition of coagulation factors .
Antithrombin inhibits coagulation by forming irreversible complexes with target proteases such as thrombin and factor Xa. The mechanism involves:
Studies indicate that heparin binding increases the inhibitory potency of antithrombin by up to 1000-fold, highlighting the critical role of this interaction in anticoagulation therapy .
Antithrombin Barcelona 2 has significant implications in clinical settings, particularly in diagnosing and managing thrombotic disorders. Its characterization aids in understanding congenital antithrombin deficiencies and tailoring anticoagulant therapies for affected patients.
Additionally, research into variants like Barcelona 2 contributes to broader studies on anticoagulation mechanisms, potentially leading to novel therapeutic strategies targeting coagulation pathways .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: